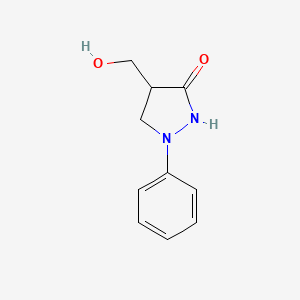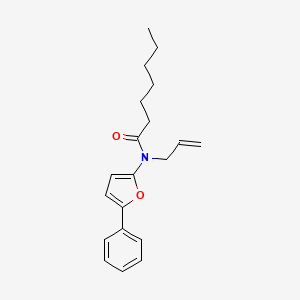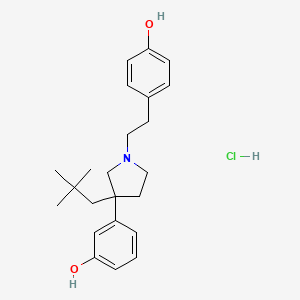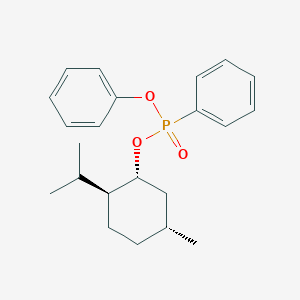
4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones. This compound is characterized by a hydroxymethyl group attached to the fourth position of the pyrazolidinone ring and a phenyl group attached to the first position. Pyrazolidinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of phenylhydrazine with formaldehyde to form the intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxymethyl)-1-phenylpyrazolidin-3-one: Characterized by the presence of a hydroxymethyl group and a phenyl group.
4-(Hydroxymethyl)-1-methylpyrazolidin-3-one: Similar structure but with a methyl group instead of a phenyl group.
4-(Hydroxymethyl)-1-ethylpyrazolidin-3-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
30346-45-3 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O2/c13-7-8-6-12(11-10(8)14)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2,(H,11,14) |
InChI-Schlüssel |
KMXZBJKUSIYRPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NN1C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)
![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)

![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)


![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)
![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)



![4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene](/img/structure/B12914438.png)
